molecular formula C18H24N4O2 B2720397 2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide CAS No. 1241452-08-3

2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide

Cat. No.: B2720397
CAS No.: 1241452-08-3
M. Wt: 328.416
InChI Key: NRPYYEAVDJESOQ-UHFFFAOYSA-N
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Description

2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure that includes a cyanocyclopentyl group, a carbamoyl moiety, and a dimethylacetamide group, making it a subject of interest for researchers exploring novel chemical entities.

Properties

IUPAC Name

2-[2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-22(2)17(24)11-14-7-3-4-8-15(14)20-12-16(23)21-18(13-19)9-5-6-10-18/h3-4,7-8,20H,5-6,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPYYEAVDJESOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide typically involves multiple steps:

    Formation of the Cyanocyclopentyl Intermediate:

    Coupling with Aminophenyl Derivative:

    Introduction of the Dimethylacetamide Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of N-alkylated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Potential applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanocyclopentyl and carbamoyl groups could interact with active sites, while the dimethylacetamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

    2-[2-(Aminomethyl)phenyl]-N,N-dimethylacetamide: Lacks the cyanocyclopentyl and carbamoyl groups, making it less complex.

    2-[2-(Carbamoylmethyl)phenyl]-N,N-dimethylacetamide: Similar structure but without the cyanocyclopentyl group.

Uniqueness:

  • The presence of the cyanocyclopentyl group in 2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide adds significant steric and electronic effects, potentially enhancing its reactivity and specificity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds

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